molecular formula C7H3BrCl2O2 B1330514 4-Bromo-3,5-dichlorobenzoic acid CAS No. 117738-75-7

4-Bromo-3,5-dichlorobenzoic acid

Cat. No. B1330514
M. Wt: 269.9 g/mol
InChI Key: KVYHYUJRKYXVRG-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dichlorobenzoic acid is a halogenated aromatic compound that is structurally related to benzoic acid, with bromine and chlorine substituents on the benzene ring. While the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns have been investigated, providing insights into the chemical behavior that could be extrapolated to 4-Bromo-3,5-dichlorobenzoic acid.

Synthesis Analysis

The synthesis of halogenated aromatic compounds is not directly addressed in the provided papers. However, the synthesis of related compounds typically involves halogenation reactions where bromine and chlorine are introduced to the aromatic ring, often through electrophilic aromatic substitution. The synthesis of a bromo derivative of 3,5-dihydroxybenzoic acid is discussed, where molecular recognition is used to form supramolecular assemblies with N-donor compounds .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3,5-dichlorobenzoic acid can be inferred from studies on similar compounds. For instance, the crystal structure of 4-bromo-2,6-dichlorobenzonitrile shows normal molecular geometry with interesting packing features due to interactions between the Lewis base (CN) and the Lewis acid (Br) . The molecular structure is often determined using X-ray crystallography, as seen in the study of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol .

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoic acids can be understood through studies on similar molecules. For example, Alcaligenes denitrificans NTB-1 is capable of hydrolytic dehalogenation of 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate, suggesting that 4-Bromo-3,5-dichlorobenzoic acid could undergo similar biodegradation pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3,5-dichlorobenzoic acid can be deduced from related compounds. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV spectroscopy are commonly used to characterize these compounds . Theoretical calculations, including DFT and TD-DFT, help predict vibrational frequencies, electronic properties, and molecular geometry . NBO analysis provides insights into charge transfer and hyperconjugative interactions within the molecule . Additionally, the study of molecular dynamics simulations and docking properties can reveal how these compounds interact with biological molecules .

Scientific Research Applications

Metabolism and Dechlorination Studies

4-Bromo-3,5-dichlorobenzoic acid has been studied in the context of microbial degradation and environmental chemistry. Alcaligenes denitrificans NTB-1, a microorganism, has been found to metabolize compounds like 4-bromo-3,5-dichlorobenzoic acid through hydrolytic dehalogenation. This process leads to the production of 4-hydroxybenzoate, a compound with various applications, from 4-bromo- and 4-iodobenzoate (van den Tweel, Kok, & de Bont, 1987).

Crystallography and Structural Studies

The isomeric compounds of 4-bromo-3,5-dichlorobenzoic acid have been explored in crystallography studies. These studies focus on understanding the molecular packing and halogen bonding in crystal structures. Research demonstrates how different halogen bonds influence the packing preferences in solid solutions, highlighting the significance of these bonds in determining the supramolecular assembly of compounds (Pramanik, Pavan, & Guru Row, 2017).

Synthesis and Chemical Transformations

The chemical synthesis of various compounds using 4-bromo-3,5-dichlorobenzoic acid as an intermediate or reactant has been a subject of research. For instance, its role in the synthesis of complex molecules like Dapagliflozin, an antidiabetic drug, and other pharmaceutical compounds is noteworthy. This illustrates the compound's utility in medicinal chemistry and drug development (Jie Yafei, 2011).

Halogen Bonding and Physical Properties

Research on 4-bromo-3,5-dichlorobenzoic acid also includes studies on halogen bonding and its influence on physical properties. Investigations into the strength and nature of Br … Br type II halogen bonds in bromobenzoic acid derivatives have been conducted to understand the molecular interactions and their implications for the compound's physical characteristics (Raffo et al., 2016).

Safety And Hazards

4-Bromo-3,5-dichlorobenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYHYUJRKYXVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307315
Record name 4-bromo-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dichlorobenzoic acid

CAS RN

117738-75-7
Record name 4-Bromo-3,5-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117738-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-3,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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